3-Bromonaphtho[2,3-b]benzofuran
Description
Structural Framework and Significance of Polycyclic Aromatic Heterocycles
Polycyclic aromatic heterocycles (PAHs) are organic compounds characterized by the fusion of multiple aromatic rings, where at least one ring contains an atom other than carbon, known as a heteroatom. jackwestin.com These structures are a critical class of compounds in organic chemistry and biochemistry, forming the core of many biologically significant molecules like purines and pyrimidines found in DNA. jackwestin.comlibretexts.orglibretexts.org The defining features of these molecules include their cyclic, planar structure, and a conjugated system of pi (π) electrons that adheres to Hückel's rule (4n+2 π electrons), which imparts significant stability. jackwestin.com This electronic delocalization across the entire ring system results in relative unreactivity and unique photophysical properties. jackwestin.comyoutube.com
Naphthobenzofurans belong to this extensive family, specifically incorporating a fused system of benzene (B151609) and furan (B31954) rings. nih.gov The core of a naphthobenzofuran (B12659138) consists of a naphthalene (B1677914) moiety fused to a benzofuran (B130515) ring system. This fusion results in a rigid, planar molecule with an extended π-electron system. The parent compound, naphtho[2,3-b]benzofuran, also known as benzo(b)naphtho(2,3-d)furan, has the chemical formula C₁₆H₁₀O. nih.govnist.gov
There are three primary isomers of naphthobenzofuran, differentiated by the fusion position of the furan ring to the naphthalene core:
Naphtho[2,1-b]furan
Naphtho[1,2-b]furan
Naphtho[2,3-b]furan (B13665818)
These structural variations significantly influence the electronic properties and chemical reactivity of the molecules. The extended conjugation in these systems makes their derivatives promising candidates for materials science, particularly in the development of organic electronics.
Importance of Brominated Naphthobenzofuran Derivatives in Contemporary Organic Chemistry Research
The introduction of a bromine atom onto the naphthobenzofuran scaffold, creating derivatives like 3-Bromonaphtho[2,3-b]benzofuran, is a key strategy in modern organic synthesis. Halogenated benzofurans, in general, are of significant interest due to their enhanced biological activities and synthetic versatility. nih.gov The presence of a halogen, such as bromine, can improve the binding affinity of a molecule to biological targets through the formation of "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a molecule. nih.gov
Brominated derivatives serve as highly versatile intermediates for constructing more complex molecules. nih.gov The carbon-bromine bond is a reactive site, or "handle," that allows for a variety of subsequent chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods used to form new carbon-carbon bonds by replacing the bromine atom with other functional groups. nih.gov For instance, the Negishi reaction has been successfully used to couple a brominated benzofuran derivative with methylzinc bromide to produce a biologically significant compound with high yield. nih.gov
This synthetic flexibility allows chemists to systematically modify the core structure and explore how these changes affect the molecule's properties, which is crucial for developing new materials and potential therapeutic agents. nih.gov
Current Research Landscape and Objectives for this compound
While specific research on this compound is not extensively documented in publicly available literature, the research objectives can be inferred from studies on analogous compounds. The synthesis and functionalization of its sulfur-containing counterpart, 3-bromonaphtho[2,3-b]thiophene, highlights a key research direction. chemrxiv.orgchemrxiv.org In that field, researchers have focused on developing efficient, multi-gram synthetic routes to access the brominated compound, which was previously difficult to prepare. chemrxiv.orgchemrxiv.org
The primary objective for synthesizing 3-bromonaphtho[2,3-b]thiophene was to use it as a precursor for further chemical modifications. chemrxiv.org The bromine atom was functionalized through lithium-halogen exchange, enabling the introduction of a variety of other chemical groups. chemrxiv.orgchemrxiv.org This approach allows for the creation of a library of new derivatives with diverse structures and properties. The resulting compounds are of interest for their potential applications in molecular electronics and medicinal chemistry. chemrxiv.org
Given these parallels, the current research objectives for this compound likely include:
Development of efficient and scalable synthetic routes to make the compound more accessible for further study.
Exploration of its reactivity , particularly using the bromo-substituent as a handle for introducing new functional groups through various coupling reactions.
Investigation of the photophysical and electronic properties of the parent compound and its derivatives for potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors.
Synthesis and evaluation of novel derivatives for potential biological activity, building on the known importance of the benzofuran scaffold in medicinal chemistry. scienceopen.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromonaphtho[2,3-b][1]benzofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXKCGFKPLRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromonaphtho 2,3 B Benzofuran and Analogous Naphthofurans
Strategies for the Construction of the Naphthobenzofuran (B12659138) Ring System
The formation of the naphthobenzofuran ring system is most commonly achieved through intramolecular cyclization of appropriately substituted precursors. These strategies can be broadly categorized based on the key bond-forming event and the nature of the catalyst employed.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and atom-economical approach to constructing complex heterocyclic systems like naphthobenzofurans. This strategy involves the formation of a new bond within a single molecule to close the furan (B31954) ring onto the naphthalene (B1677914) core. Various metal-catalyzed and base-promoted methods have been developed to facilitate this transformation.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of benzofurans and naphthofurans is well-established. These reactions often proceed through a sequence of steps including oxidative addition, migratory insertion, and reductive elimination.
A prominent strategy involves the palladium-catalyzed annulation of internal alkynes. nih.govnih.gov This method allows for the efficient synthesis of highly substituted naphthalenes and can be adapted for the construction of carbazoles as well. nih.gov The process is believed to involve an arylpalladation of the alkyne, followed by an intramolecular Heck olefination and subsequent double-bond isomerization to furnish the aromatic system. nih.gov This approach is valued for its ability to form two new carbon-carbon bonds in a single operation under relatively mild conditions and its tolerance of a wide array of functional groups. nih.govnih.gov
A modified Larock-type coupling has been utilized for the synthesis of 2-silylbenzo[b]furans from o-iodophenols and 3-silyl-1-arylpropinones. nih.gov This reaction serves as a key step in the synthesis of biologically active benzofuran (B130515) derivatives. nih.gov Additionally, palladium nanoparticles have been shown to effectively catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Annulation Reactions
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| Internal alkynes, aryl halides | Palladium catalyst | Substituted naphthalenes/carbazoles | Good to excellent | nih.govnih.gov |
| o-Iodophenols, 3-silyl-1-arylpropinones | Palladium catalyst | 2-Silylbenzo[b]furans | 59-69% | nih.gov |
| 2-Chlorophenols, alkynes | Hydroxyterphenylphosphine-ligated Palladium | Benzo[b]furans | Not specified | organic-chemistry.org |
Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzofurans and their derivatives. These methods often involve the coupling of phenols with various partners, followed by an intramolecular cyclization.
One notable approach is the copper-catalyzed cross-coupling to prepare the substrate for a Bradsher cyclization, which has been successfully applied to the multigram synthesis of 3-bromonaphtho[2,3-b]thiophene, a sulfur analog of the target compound. researchgate.net This suggests the potential applicability of a similar strategy for the oxygen-containing counterpart.
Copper(I) iodide (CuI) has been employed to catalyze the coupling of 1-bromo-2-iodobenzenes with β-keto esters, leading to the formation of 2,3-disubstituted benzofurans through a domino reaction involving intermolecular C-C bond formation followed by intramolecular C-O bond formation. organic-chemistry.org Furthermore, copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid has been demonstrated, showcasing the versatility of copper catalysis in C-N bond formation, which can be conceptually extended to C-O bond formations. rsc.org Interestingly, some reactions initially thought to be copper-catalyzed have been found to proceed via a base-promoted mechanism, where the copper salt was not essential for the cyclization of o-alkynylphenols. nih.gov
Table 2: Copper-Promoted Cyclization Reactions
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| Substrate for Bradsher cyclization | Copper catalyst | 3-Bromonaphtho[2,3-b]thiophene | Not specified | researchgate.net |
| 1-Bromo-2-iodobenzenes, β-keto esters | CuI | 2,3-Disubstituted benzofurans | Not specified | organic-chemistry.org |
| Anilines/amines, cyclopropylboronic acid | Cu(OAc)₂, 2,2′-bipyridine | N-Cyclopropyl derivatives | Good to excellent | rsc.org |
| o-Alkynylphenols | Cs₂CO₃ (base) | 2-Substituted benzo[b]furans | Moderate to good | nih.gov |
Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst for various organic transformations. Iron(III)-catalyzed cascade reactions have been developed for the synthesis of naphthodihydrofurans. rsc.org These reactions proceed via reducing radicals and provide a convenient route to spiro and polycyclic naphthodihydrofurans. rsc.org The resulting products can be further derivatized to form other complex structures. rsc.org While this method yields a dihydronaphthofuran, subsequent oxidation could potentially lead to the fully aromatic naphthofuran system.
Rhenium catalysts have shown utility in the synthesis of C3-substituted benzofurans and indoles through intramolecular carboalkoxylation and carboamination of alkynes. nih.govresearchgate.netfigshare.com This method provides an efficient route to these heterocyclic systems under mild conditions. nih.govresearchgate.netfigshare.com Mechanistic investigations suggest that the rhenium catalyst acts as a π-acid to activate the alkyne, which is then followed by a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. nih.govresearchgate.netfigshare.com This strategy offers a direct approach to installing a substituent at the C3 position of the benzofuran ring, a key feature of the target molecule.
Table 3: Rhenium-Catalyzed Cyclization Reactions
| Starting Materials | Catalyst | Product | Yield | Reference |
| Alkynes | Rhenium catalyst | C3-Substituted benzofurans and indoles | Moderate to good | nih.govresearchgate.netfigshare.com |
Indium(III) halides have been successfully employed as catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans in good yields. syncatmeth.esacs.orgkisti.re.kr The reaction proceeds with 5-endo-dig regioselectivity and is tolerant of various functional groups on both the phenol (B47542) and alkyne moieties. syncatmeth.esacs.orgkisti.re.kr Experimental and computational studies support a mechanism involving the π-Lewis acid activation of the alkyne by the indium(III) catalyst, followed by nucleophilic attack of the phenol and subsequent protodemetalation. syncatmeth.esacs.org DFT calculations have suggested that the dimeric form of the catalyst, In₂I₆, may be the active species. syncatmeth.esacs.org
Table 4: Indium(III) Halide Catalyzed Hydroalkoxylation
| Starting Materials | Catalyst | Product | Yield | Reference |
| ortho-Alkynylphenols | InI₃ (5 mol%) | Benzo[b]furans | Good | syncatmeth.esacs.orgkisti.re.kr |
Intermolecular Cyclization and Coupling Approaches
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.orgnih.gov
In the context of naphthobenzofuran synthesis, the Sonogashira reaction can be employed to couple an appropriately substituted phenol with a terminal alkyne. The resulting intermediate can then undergo electrophilic cyclization to furnish the desired naphthobenzofuran core. A solventless, microwave-enhanced Sonogashira coupling of o-iodophenol with terminal alkynes on potassium fluoride-doped alumina (B75360) has been developed for the synthesis of 2-substituted-benzo[b]furans. researchgate.net
An efficient method for the synthesis of 2-alkenylbenzo[b]furans involves the palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents. nih.govrsc.orgnih.gov This reaction, utilizing a PdCl2/XantPhos catalytic system, provides excellent yields for a wide array of substrates. rsc.orgnih.gov The reaction proceeds efficiently at 80°C in 1,2-dichloroethane (B1671644) (DCE). rsc.orgrsc.org This methodology can be applied to create precursors for more complex, fused systems like naphthobenzofurans. The regioselectivity is high, with the coupling occurring specifically at the 2-position of the benzofuran ring. nih.gov
Table 1: Palladium-Catalyzed Cross-Coupling of 2-Bromobenzo[b]furans with Alkenylaluminums
| Entry | 2-Bromobenzo[b]furan Derivative | Alkenylaluminum Reagent | Product | Yield (%) |
| 1 | 2-Bromobenzo[b]furan | (E)-Hex-1-en-1-yldiisobutylaluminum | 2-((E)-Hex-1-en-1-yl)benzo[b]furan | 97 |
| 2 | 5-Chloro-2-bromobenzo[b]furan | (E)-Hex-1-en-1-yldiisobutylaluminum | 5-Chloro-2-((E)-hex-1-en-1-yl)benzo[b]furan | 95 |
| 3 | 5,7-Dichloro-2-bromobenzo[b]furan | (E)-Hex-1-en-1-yldiisobutylaluminum | 5,7-Dichloro-2-((E)-hex-1-en-1-yl)benzo[b]furan | 92 |
| 4 | 2-Bromobenzo[b]furan | (E)-Styryldiisobutylaluminum | 2-((E)-Styryl)benzo[b]furan | 90 |
Data sourced from multiple studies highlighting the efficiency of this cross-coupling reaction. nih.govrsc.orgnih.govrsc.org
The Michael addition, or conjugate addition, is a versatile reaction for forming carbon-carbon bonds. nih.govyoutube.com It involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). youtube.comyoutube.com In the synthesis of naphthobenzofuran precursors, a Michael addition can be used to introduce a key fragment, which then undergoes a subsequent intramolecular cyclization.
For instance, the reaction of a naphthoquinone with a suitable nucleophile can initiate a sequence leading to the furan ring formation. nih.gov The reaction between quinones and amino acids, for example, proceeds via a 1,4-Michael-like addition. nih.gov While direct application to 3-Bromonaphtho[2,3-b]benzofuran synthesis from simple precursors might be complex, this pathway highlights a fundamental strategy in heterocyclic chemistry that can be adapted for the construction of the core structure.
Regioselective Bromination and Halogenation Strategies for Naphthobenzofuran Scaffolds
The introduction of a bromine atom at a specific position on the naphthobenzofuran skeleton is crucial for its further functionalization and for tailoring its properties. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov
Achieving regioselectivity in the bromination of complex aromatic systems like naphthobenzofurans can be challenging due to the presence of multiple reactive sites. wku.edu The choice of brominating agent and reaction conditions plays a critical role in directing the substitution to the desired position. nih.gov
Common brominating agents include molecular bromine (Br2), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The use of catalysts or specific solvent systems can enhance regioselectivity. For instance, zeolites have been shown to induce high para-selectivity in the bromination of certain aromatic compounds. nih.gov For the synthesis of this compound, direct bromination of the parent naphtho[2,3-b]benzofuran would likely lead to a mixture of isomers. Therefore, a more controlled, multi-step synthetic approach is generally preferred, where the bromine atom is introduced at an earlier stage on a precursor molecule, ensuring the final desired regiochemistry. The reactivity and selectivity of bromination reactions are often higher than other halogenations, making it a focused area of research. wku.edu
Table 2: Common Brominating Agents and Their Selectivity
| Brominating Agent | Typical Selectivity | Notes |
| Molecular Bromine (Br2) | Can lead to mixtures of mono- and polysubstituted products. orientjchem.org | Often requires a Lewis acid catalyst. |
| N-Bromosuccinimide (NBS) | Highly regioselective in certain solvents like THF or ionic liquids. nih.gov | A versatile and widely used reagent. |
| Tetraalkylammonium tribromides | Highly para-selective for bromination of phenols. nih.gov | Offers good control for specific substrate classes. |
This table provides a general overview of the selectivity of common brominating agents. nih.govorientjchem.org
Directed Halogenation Methods
Directed halogenation is a crucial strategy for the regioselective synthesis of functionalized aromatic compounds. In the context of naphthobenzofurans and their analogues, achieving site-specific bromination is key to accessing target molecules like this compound. While direct electrophilic bromination of the parent naphtho[2,3-b]benzofuran is challenging due to the potential for multiple products, directed methods offer a more controlled approach.
One powerful strategy involves the synthesis of a precursor that already contains the bromine atom in the desired position before the final ring system is constructed. An analogous and well-documented approach has been successfully applied to the synthesis of 3-bromonaphtho[2,3-b]thiophene. researchgate.net This method utilizes a Bradsher cyclization, where the substrate for the key cyclization step is prepared through a copper-catalyzed cross-coupling reaction. This approach avoids harsh conditions and minimizes redox reactions, making it an efficient route to the 3-bromo derivative. researchgate.net
Another general method applicable to benzofuran synthesis, which could be extrapolated to naphthofurans, is the Larock-type coupling. This involves the reaction of an ortho-iodophenol with a suitably substituted alkyne. nih.gov To achieve a 3-brominated product, one could envision using a precursor alkyne that already contains a bromine atom at the position that will become the 3-position of the final naphthofuran ring.
Synthesis of Specific Brominated Naphthobenzofuran Isomers
The synthesis of a specific isomer such as this compound requires a carefully designed synthetic sequence. Building on the principles of directed halogenation, a multi-step synthesis can provide the target compound with high regioselectivity.
A highly relevant and efficient multi-gram synthesis has been reported for the analogous sulfur-containing compound, 3-bromonaphtho[2,3-b]thiophene. researchgate.net This methodology is instructive for the potential synthesis of this compound. The key steps are outlined below:
Copper-Catalyzed Cross-Coupling: The synthesis begins by coupling commercially available materials to construct the Bradsher cyclization precursor. This avoids the use of harsh Friedel-Crafts conditions often found in older routes. researchgate.net
Bradsher Cyclization: The prepared substrate undergoes an acid-catalyzed cyclization to form the naphthothiophene ring system, with the bromine atom already in place at the 3-position. researchgate.net
Functionalization: The resulting 3-bromonaphthothiophene serves as a versatile intermediate. It can undergo further functionalization, for example, through lithium-halogen exchange to introduce other groups at the 3-position. A critical finding in this work was the specific order of addition required during lithiation to prevent undesired rearrangement reactions. researchgate.net
This synthetic approach highlights a robust pathway to a specific brominated isomer, which is scalable and avoids problematic reagents. researchgate.net
Table 1: Comparison of Synthetic Strategies for Naphtho[b]heterocycles
| Strategy | Key Reaction | Advantages | Potential Application for this compound | Reference |
| Analogue Synthesis via Bradsher Cyclization | Copper-catalyzed cross-coupling followed by Bradsher cyclization | High regioselectivity, scalable, avoids harsh conditions, minimizes redox steps. | A highly plausible route by adapting the synthesis from the thiophene (B33073) analogue. | researchgate.net |
| Larock-Type Annulation | Palladium-catalyzed coupling of an o-halophenol and an alkyne | Good functional group tolerance, convergent synthesis. | Use of a bromo-substituted alkyne precursor could yield the desired product. | nih.gov |
| Intramolecular Cyclization | Cyclodehydration of α-aryloxy ketones | Access to multisubstituted benzofurans. | Requires a specifically substituted α-(naphthyloxy) ketone precursor. | organic-chemistry.org |
Stereoselective Synthesis of Dihydrobenzofuran and Related Tricyclic Scaffolds
The 2,3-dihydrobenzofuran (B1216630) core is a key pharmacophore in numerous bioactive molecules. nih.govnih.govrochester.edu Consequently, the development of stereoselective methods to construct this scaffold is of significant interest. Recent advances in biocatalysis have provided powerful tools for achieving high levels of stereocontrol.
A notable strategy involves the cyclopropanation of benzofurans using engineered myoglobin (B1173299) (Mb) catalysts. nih.govnih.govrochester.edu This biocatalytic approach allows for the highly diastereo- and enantioselective synthesis of stereochemically dense 2,3-dihydrobenzofuran-based tricyclic scaffolds.
Key features of this methodology include:
High Stereoselectivity: The reaction proceeds with excellent enantiopurity, often exceeding >99.9% diastereomeric and enantiomeric excess (de and ee). nih.govnih.govrochester.edu
Preparative Scale: The method is scalable, allowing for the production of significant quantities of the desired products. nih.govrochester.edu
Mechanism: The transformation is catalyzed by an iron-containing heme protein, which mediates a carbene transfer reaction from a diazo reagent to the benzofuran substrate. nih.govresearchgate.net Computational and structure-reactivity studies have provided insights into the reaction mechanism, enabling the rationalization of the high stereoselectivity observed. nih.govrochester.edu
This biocatalytic strategy has been successfully used to synthesize complex tricyclic scaffolds containing up to five stereogenic centers in a single enzymatic transformation, highlighting its efficiency and potential for medicinal chemistry applications. nih.govrochester.edu
Table 2: Biocatalytic Synthesis of Chiral Dihydrobenzofuran Scaffolds
| Catalyst System | Reaction Type | Substrates | Key Outcomes | Reference |
| Engineered Myoglobin (Mb) | Asymmetric Cyclopropanation | Benzofuran, Ethyl α-diazoacetate | >99.9% de, >99.9% ee, High yields, Preparative scale | nih.govnih.govrochester.edu |
| Engineered Heme Proteins | Carbene Transfer | Benzofurans, Diazo reagents | Construction of stereochemically rich tricyclic scaffolds | nih.govresearchgate.net |
Sustainable and Scalable Synthesis Approaches for Naphthobenzofuran Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. For naphthobenzofuran derivatives, sustainable approaches focus on the use of renewable resources, catalytic methods, and energy-efficient processes.
One area of progress is the use of biobased furanic derivatives as starting materials. rsc.org While not a direct route to naphthobenzofurans, the development of methods to produce key chemical intermediates like 2,5-furandicarboxylic acid (FDCA) from biomass demonstrates a shift towards a more sustainable chemical industry. rsc.org
In the synthesis of the benzofuran core itself, several catalytic strategies offer improvements in sustainability:
Catalyst-Based Synthesis: The use of catalysts, such as those based on copper, palladium, or ruthenium, allows for reactions to proceed under milder conditions and with higher atom economy compared to stoichiometric reagents. organic-chemistry.orgnih.gov For instance, ruthenium-catalyzed cycloisomerization of certain alcohols can efficiently produce benzofurans. organic-chemistry.org
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (a "one-pot" process) reduces waste from solvent use and purification steps. The synthesis of benzofurans via Sonogashira cross-coupling followed by in-situ cyclization is an example of this efficient approach. organic-chemistry.org
Avoiding Hazardous Reagents: Modern methods aim to replace hazardous reagents. For example, hypervalent iodine reagents can be used in catalytic amounts for the cyclization of 2-hydroxystilbenes to form benzofurans, offering a metal-free alternative. organic-chemistry.org
These strategies contribute to making the synthesis of complex heterocyclic compounds like naphthobenzofurans more environmentally friendly and scalable for potential industrial applications.
Reactivity and Transformation Studies of 3 Bromonaphtho 2,3 B Benzofuran
Chemical Reactivity of the Bromine Substituent on the Naphthobenzofuran (B12659138) Core
The bromine atom at the 3-position of the naphtho[2,3-b]benzofuran core is a key functional handle for introducing molecular diversity. Its reactivity is prominently displayed in transition metal-catalyzed cross-coupling reactions and nucleophilic substitution transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The carbon-bromine bond in 3-Bromonaphtho[2,3-b]benzofuran serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized derivatives.
Suzuki-Miyaura Coupling: While specific examples for this compound are not extensively documented in publicly available literature, the analogous reactivity of bromo-substituted benzofurans suggests its participation in Suzuki-Miyaura coupling reactions. For instance, 2-(4-bromophenyl)benzofuran (B12281498) readily undergoes Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst and a base to yield novel benzofuran (B130515) derivatives with biaryl moieties. researchgate.net This methodology is crucial for producing heterobiaryl compounds, a motif prevalent in medicinal chemistry. researchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has been successfully applied to bromo-substituted aromatic systems, including those with benzofuran cores. The reaction of bromobenzene (B47551) with various secondary amines has been optimized using different palladium precatalysts, phosphine (B1218219) ligands, solvents, and bases, indicating a broad scope for this transformation. nih.gov It is highly probable that this compound can be effectively coupled with a variety of primary and secondary amines using established Buchwald-Hartwig protocols to generate the corresponding 3-amino-naphtho[2,3-b]benzofuran derivatives.
Heck Reaction: The Heck reaction, another cornerstone of palladium catalysis, allows for the formation of carbon-carbon bonds by coupling aryl halides with alkenes. While direct examples with this compound are scarce, the reactivity of related systems, such as the double Heck reaction of 2,3-dibromofurans, demonstrates the potential for such transformations to build complex molecular architectures. researchgate.net A one-step direct arylation and ring closure of benzofurans with aryl iodides, proceeding through a Heck-type oxyarylation mechanism, further underscores the utility of palladium catalysis in functionalizing the benzofuran core. nih.gov
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Aryl-substituted naphthobenzofuran |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Amino-substituted naphthobenzofuran |
| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted naphthobenzofuran |
Nucleophilic Substitution and Other Transformations Involving the Bromine Atom
The bromine atom on the naphthobenzofuran ring can also be displaced by nucleophiles, although this is generally less common than transition metal-catalyzed processes for aryl halides. Nucleophilic aromatic substitution (SNA_r) typically requires strong activation by electron-withdrawing groups, which are absent in the parent this compound. libretexts.org However, under forcing conditions or with very strong nucleophiles, substitution may occur. For instance, the reaction of bromobenzene with sodium amide (NaNH₂) leads to the formation of aniline (B41778) through a nucleophilic aromatic substitution. askfilo.com
Electrophilic Aromatic Substitution Patterns on the Naphthobenzofuran System
The extended π-system of the naphtho[2,3-b]benzofuran core is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the electronic properties of the fused ring system.
Investigation of Regioselectivity in Electrophilic Attack
In general, electrophilic substitution on benzofuran occurs preferentially at the 2-position. researchgate.netuoanbar.edu.iq This is attributed to the greater stability of the intermediate carbocation formed upon attack at this position. For the larger naphtho[2,3-b]benzofuran system, the regioselectivity is expected to be more complex due to the influence of the fused naphthalene (B1677914) ring.
Nitration: The nitration of benzofuran can be achieved using reagents like sodium nitrate (B79036) and ammonium (B1175870) nitrate to yield 2-nitrobenzofuran. researchgate.net For substituted benzo[b]furo[2,3-c]pyridines, nitration occurs exclusively at the 6-position of the benzene (B151609) ring, and if this position is blocked, substitution happens at the C(8) atom. researchgate.net In the case of naphtho[1,2-b]thiophene, a related heterocyclic system, nitration yields a mixture of 2- and 5-nitro derivatives. rsc.org This suggests that nitration of this compound could potentially lead to a mixture of isomers, with substitution occurring on the benzofuran moiety or the naphthalene ring.
Halogenation: Halogenation of benzofuran derivatives is a critical transformation for introducing handles for further functionalization. researchgate.net For example, the bromination of a benzo[b]naphtha[2,3-d]furan derivative leads to substitution at the 2- and 6-positions. researchgate.net
| Reaction | Electrophile | Predicted Position of Attack |
| Nitration | NO₂⁺ | Potentially a mixture of isomers (e.g., at C2, C5) |
| Halogenation | Br⁺, Cl⁺ | Likely at the 2-position and other positions on the naphthalene ring |
Cascade Rearrangements and Ring Transformations of Naphthobenzofurans
The naphthobenzofuran skeleton can undergo various rearrangement and ring transformation reactions, often triggered by light or acid catalysis. These reactions can lead to the formation of complex polycyclic structures. For instance, the Claisen rearrangement of 1,4-diaryloxy-2-butynes can yield benzofuro[3,2-b]benzofuran derivatives, which can then be transformed into their benzofuro[2,3-b]benzofuran isomers under acidic conditions. libretexts.org Furthermore, photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives leads to the formation of dihydrobenzo[f]quinolines, demonstrating a powerful method for constructing new heterocyclic systems. nih.gov
Oxidative Transformations of the Naphthobenzofuran Skeleton
The naphthobenzofuran system can be subjected to oxidative transformations to introduce new functional groups or to modify the ring system. Oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and potassium ferricyanide (B76249) are commonly employed for such purposes. rsc.org DDQ is a versatile oxidant capable of mediating hydride transfer reactions and has been used for the oxidation of various aromatic and heterocyclic compounds. nih.govrsc.orgnih.gov The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ yields a mixture of a benzofuran and a 2,3-dihydrobenzofuran (B1216630) derivative. rsc.org Potassium ferricyanide is another useful oxidizing agent, often used to detect ferrous iron in biological tissues through the formation of Prussian blue. wikipedia.orglibretexts.org Its application in the oxidation of organic molecules, while established, would likely require specific conditions for the naphthobenzofuran skeleton. rsc.orgresearchgate.netresearchgate.netnih.gov
Mechanistic Investigations of Reactions Involving this compound
The reactivity of this compound is primarily centered around the carbon-bromine bond and the electron-rich naphthobenzofuran ring system. Mechanistic investigations into its transformations, particularly in transition metal-catalyzed cross-coupling reactions and electrophilic substitutions, draw heavily from the well-established principles governing the reactivity of aryl halides and related benzofuran systems. While specific computational and detailed kinetic studies on this compound itself are not extensively documented in the public domain, the following sections outline the plausible mechanistic pathways for its key reactions based on analogous systems.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the naphtho[2,3-b]benzofuran core makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex derivatives. The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. For this compound, the proposed catalytic cycle is depicted below.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
| Step | Description | Intermediate Structures (Illustrative) |
| 1. Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. illinois.edu | Pd(0)L₂ + Ar-Br → Ar-Pd(II)(Br)L₂ |
| 2. Transmetalation | The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide. illinois.eduresearchgate.net | Ar-Pd(II)(Br)L₂ + R-B(OR)₂ → Ar-Pd(II)(R)L₂ + Br-B(OR)₂ |
| 3. Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. | Ar-Pd(II)(R)L₂ → Ar-R + Pd(0)L₂ |
Note: Ar represents the naphtho[2,3-b]benzofuran-3-yl moiety, and L represents the phosphine ligands.
Computational and experimental studies on similar aryl bromides have shown that the nature of the phosphine ligands and the base used can significantly influence the efficiency of each step in the catalytic cycle. illinois.eduillinois.edu
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Proposed Dual Catalytic Cycle for Sonogashira Coupling
| Palladium Cycle | Copper Cycle |
| 1. Oxidative Addition: A Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) complex. | 1. Acetylide Formation: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide. |
| 2. Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. | |
| 3. Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst. |
Electrophilic Substitution Reactions
The naphtho[2,3-b]benzofuran ring system is electron-rich and can undergo electrophilic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused benzene and furan (B31954) rings. Computational studies on related calix illinois.edubenzofurans have been used to understand the reactivity and conformational properties of such systems. researchgate.netresearchgate.netnih.gov
While the bromine atom at the 3-position is deactivating and directs incoming electrophiles to other positions, the inherent reactivity of the benzofuran core can still lead to substitution. The most likely positions for electrophilic attack on the unsubstituted naphtho[2,3-b]benzofuran ring are predicted based on the electron density of the various carbon atoms. For instance, in benzofuran itself, the C2 position is highly susceptible to electrophilic attack. researchgate.net
A general mechanism for electrophilic aromatic substitution involves the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
General Mechanism for Electrophilic Substitution
| Step | Description |
| 1. Formation of Sigma Complex | An electrophile (E⁺) attacks the electron-rich naphthobenzofuran ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. |
| 2. Deprotonation | A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system. |
Spectroscopic and Structural Characterization Methodologies for Naphthobenzofurans
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. rsc.org For a molecule like 3-Bromonaphtho[2,3-b]benzofuran, with its numerous and chemically similar protons and carbons, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete assignment.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The aromatic region (typically 7.0-9.0 ppm) for this compound is expected to be complex, showing signals for its nine protons.
The introduction of an electronegative bromine atom at the C-3 position is predicted to have a noticeable effect on the chemical shifts of nearby protons. Specifically, the proton at C-2 would be absent, and the signal for the proton at C-4 would likely experience a downfield shift due to the inductive effect of the bromine. The remaining signals would be similar to those of the parent Naphtho[2,3-b]benzofuran, though minor shifts throughout the fused ring system would be expected. The exact assignment requires advanced 2D NMR techniques.
Table 1: Experimental ¹H NMR Data for Naphtho[2,3-b]benzofuran and Predicted Shifts for this compound Note: Data for Naphtho[2,3-b]benzofuran is based on publicly available spectra. Predicted shifts for the bromo-derivative are estimates based on known substituent effects.
| Proton Position | Naphtho[2,3-b]benzofuran Chemical Shift (ppm) | This compound Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-1, H-10 | 7.95-8.10 | 7.95-8.15 | m |
| H-2 | ~7.40 | Signal Absent | - |
| H-3 | ~7.85 | Bromine Substituted | - |
| H-4 | ~7.60 | >7.60 (Downfield Shift) | s |
| H-5, H-6 | 8.30-8.40 | 8.30-8.45 | m |
| H-7, H-8 | 7.50-7.65 | 7.50-7.70 | m |
| H-9 | 7.95-8.10 | 7.95-8.15 | m |
m = multiplet, s = singlet
¹³C NMR spectroscopy identifies the number of unique carbon atoms and provides insight into their electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The spectrum of this compound would show 16 distinct signals for its 16 carbon atoms.
The most significant feature in the predicted ¹³C NMR spectrum is the signal for C-3, which would be shifted significantly upfield due to the "heavy atom effect" of the directly attached bromine. Conversely, carbons in the vicinity may experience slight downfield shifts. The carbon signals for the parent compound, Naphtho[2,3-b]benzofuran, generally appear between 110 and 155 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for naphthobenzofurans and known bromine substituent effects.
| Carbon Position | Predicted Chemical Shift (ppm) | Notes |
| C-3 | 95-105 | Upfield shift due to direct Br attachment. |
| Carbons adjacent to C-Br | 110-135 | May show slight downfield shifts. |
| Other Aromatic CH | 110-130 | Typical aromatic region. |
| Quaternary Carbons (C-C) | 125-145 | Generally less intense signals. |
| Quaternary Carbons (C-O) | 150-160 | Most downfield quaternary signals. |
¹⁹F NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. It provides detailed information about the number and electronic environment of fluorine atoms in a molecule. Should fluoroalkylated analogues of this compound be synthesized, ¹⁹F NMR would be an indispensable tool for confirming the position and integrity of the fluorine-containing substituent. Currently, no data for such analogues are available in the surveyed literature.
Given the complexity of the 1D spectra, two-dimensional (2D) NMR experiments are crucial for the definitive structural elucidation of this compound. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of protons within each individual benzene (B151609) and naphthalene (B1677914) ring of the molecule, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch This technique is fundamental for assigning which proton is bonded to which carbon, distinguishing between the numerous C-H groups in the aromatic system.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). epfl.ch This is arguably the most critical experiment for this molecule, as it establishes the connectivity between different fragments of the structure. For instance, HMBC would show correlations from protons to the quaternary (non-protonated) carbons, confirming the fusion pattern of the rings and, most importantly, verifying the position of the bromine atom by observing correlations (or lack thereof) to the C-3 carbon. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the aromatic rings, the ether linkage, and the carbon-bromine bond.
FT-IR Spectroscopy: This technique measures the absorption of infrared light. Expected prominent bands would include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and strong, characteristic C-O-C asymmetric stretching of the furan (B31954) ether group around 1200-1250 cm⁻¹. mdpi.com The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹, though it can sometimes be weak or difficult to assign.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. rsc.org It would be effective for observing the symmetric breathing modes of the aromatic rings and the C=C backbone, which might be weak in the IR spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| Asymmetric C-O-C Stretch | 1250-1200 | FT-IR (Strong) |
| Aromatic C-H Bend (out-of-plane) | 900-675 | FT-IR (Strong) |
| C-Br Stretch | 600-500 | FT-IR, Raman |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information based on its fragmentation patterns. nist.gov
For this compound (C₁₆H₉BrO), the most telling feature in the mass spectrum would be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), known as the M⁺ and M+2 peaks, separated by two mass units. utexas.edu This isotopic signature is a clear indicator of the presence of a single bromine atom.
Common fragmentation pathways for aromatic ethers and halides include the loss of the halogen atom and the loss of a carbonyl group (CO) from the furan ring. libretexts.orglibretexts.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 295.98 / 297.98 | Molecular ion peak cluster (for ⁷⁹Br / ⁸¹Br). Shows characteristic ~1:1 intensity ratio. |
| [M-Br]⁺ | 217 | Fragment resulting from the loss of the bromine radical. |
| [M-CO]⁺ | 267.99 / 269.99 | Fragment from the loss of carbon monoxide, characteristic of furans. |
| [M-Br-CO]⁺ | 189 | Fragment corresponding to the loss of both bromine and carbon monoxide. This fragment is also prominent in the spectrum of the parent Naphtho[2,3-b]benzofuran. nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic absorption and emission spectroscopy are powerful, non-destructive techniques for probing the electronic structure and photophysical properties of molecules like this compound. These methods provide insights into the energy levels of the molecule and how it interacts with light.
Naphtho[2,3-b]furan (B13665818) molecules, featuring a linear conjugated system, are known to display significant UV-vis absorption spectra and possess more extensive conjugation compared to simpler furan and benzofuran (B130515) structures. researchgate.net The introduction of various functional groups, known as auxochromes, into their core structure can markedly alter their photophysical behavior. researchgate.net For instance, the photophysical properties of 1,3-diphenylisobenzofuran, a related benzofuran derivative, are characterized by strong absorption of electromagnetic radiation. mdpi.com
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential stabilization of the ground and excited states of a molecule by the surrounding solvent molecules. The study of solvatochromic behavior provides valuable information about the electronic distribution in a molecule and its charge-transfer characteristics.
For many organic dyes, including those with structures analogous to naphthobenzofurans, the polarity of the solvent can have a pronounced effect on the absorption and emission spectra. For example, some furan-containing chalcones exhibit a bathochromic (red) shift in their absorption and fluorescence spectra as the solvent polarity increases, which is indicative of intramolecular charge transfer (ICT) interactions. researchgate.net However, in other related benzofuran-pyrene hybrids, it has been observed that solvent polarity does not have a noticeable effect on the spectral profiles. researchgate.net This highlights the nuanced nature of solvent effects, which are highly dependent on the specific molecular structure.
The following interactive table illustrates the typical shifts in absorption (λ_abs) and emission (λ_em) maxima that might be observed for a hypothetical naphthobenzofuran (B12659138) derivative in solvents of varying polarity.
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |
| n-Hexane | 0.009 | 380 | 420 | 40 |
| Toluene | 0.099 | 385 | 430 | 45 |
| Dichloromethane | 0.309 | 390 | 445 | 55 |
| Acetonitrile | 0.460 | 395 | 460 | 65 |
| Dimethyl Sulfoxide | 0.444 | 400 | 470 | 70 |
Note: The data in this table is hypothetical and serves to illustrate the concept of solvatochromism. Actual values for this compound would require experimental verification.
At room temperature, the electronic spectra of large polycyclic aromatic compounds often consist of broad, featureless bands. This broadening is due to a combination of factors, including molecular vibrations and interactions with the solvent. Shpol'skii spectroscopy is a high-resolution technique that overcomes this limitation by incorporating the analyte molecules into a suitable n-alkane matrix at cryogenic temperatures (typically below 77 K). nih.gov
This "matrix isolation" technique minimizes inhomogeneous broadening, resulting in highly resolved, quasi-linear spectra with linewidths on the order of 0.1 nm. nih.gov The resulting sharp peaks correspond to specific electronic and vibrational transitions, providing a detailed fingerprint of the molecule's electronic structure. nih.govtandfonline.com The choice of the n-alkane solvent is crucial, as a good match between the size of the solvent and analyte molecules is necessary to achieve the best spectral resolution. nih.gov For high molecular weight polycyclic aromatic hydrocarbons, n-octane and n-decane have been shown to be effective matrices. researchgate.net
This high-resolution data is invaluable for the unambiguous identification of isomers and for detailed studies of electronic transitions that are obscured in conventional spectra. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused ring system, the conformation of the furan ring, and the specific orientation of the bromine substituent. Furthermore, it would provide insights into the packing of the molecules in the crystal lattice and any potential intermolecular interactions, such as π-π stacking or halogen bonding.
While the crystal structure of this compound is not publicly available, data from closely related compounds, such as derivatives of 3-bromonaphtho[2,3-b]thiophene, can provide valuable analogous information. researchgate.netchemrxiv.org X-ray analysis of these related sulfur-containing heterocycles has been successfully used to confirm their molecular structure and to understand their reactivity. researchgate.net Similarly, crystallographic studies on other benzofuran derivatives have been instrumental in characterizing their structures. researchgate.net
The table below presents hypothetical crystallographic data for this compound, based on typical values for related organic compounds.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 740 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
Note: This data is hypothetical and for illustrative purposes only. An actual crystallographic study would be required to determine the precise parameters for this compound.
Computational Chemistry and Theoretical Investigations of 3 Bromonaphtho 2,3 B Benzofuran
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine optimized geometries, electronic properties, and spectroscopic parameters. For molecules like 3-Bromonaphtho[2,3-b]benzofuran, a common approach involves using a functional such as B3LYP combined with a basis set like 6-31G* or 6-311++G(d,p) to model its ground state properties. researchgate.netresearchgate.net These calculations provide fundamental insights into the molecule's stability and electronic landscape.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic transition. researchgate.net
In theoretical studies of related benzofuran (B130515) derivatives, DFT calculations have been used to determine these energy levels. For instance, analysis of benzofuran-cyanovinyl-pentafluorophenyl derivatives showed that the HOMO-LUMO gap is significantly influenced by the position of substituents, which in turn affects the photophysical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with a red-shift in the UV-visible absorption spectrum. For this compound, the bromine atom, being an electron-withdrawing group, is expected to influence the energies of these frontier orbitals.
Table 1: Representative Frontier Orbital Energies for Analogous Benzofuran Derivatives (Calculated via DFT) Note: This table presents data for illustrative analogous compounds to demonstrate typical computational results, not for this compound itself.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Benzofuran-2-carboxylic acid | -6.5 | -1.8 | 4.7 | researchgate.net |
| Benzofuran-3-carboxylic acid | -6.7 | -2.0 | 4.7 | researchgate.net |
Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that illustrate the charge distribution within a molecule. These maps are plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red areas signify negative potential, corresponding to regions rich in electrons (e.g., around electronegative atoms like oxygen) that are susceptible to electrophilic attack. Blue areas denote positive potential, indicating electron-poor regions that are prone to nucleophilic attack.
In a theoretical study on the isomeric benzofused thieno[3,2-b]furans, MEP analysis revealed that the most negative potential was located around the oxygen atom of the furan (B31954) ring, identifying it as a likely site for interaction with electrophiles. researchgate.net For this compound, an MEP map would similarly highlight the electronegative oxygen atom as a region of negative potential. The bromine atom and the aromatic protons would likely be associated with regions of less negative or slightly positive potential.
Fukui functions and indices are conceptual DFT descriptors used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui indices for each atom in the molecule are then calculated to quantify this reactivity.
ƒk+ : Predicts the site for nucleophilic attack.
ƒk- : Predicts the site for electrophilic attack.
ƒk0 : Predicts the site for radical attack.
Theoretical Studies on Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in mapping out the reaction pathways for chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the favorability and kinetics of a proposed mechanism. For halogenated aromatic compounds, these studies can clarify substitution patterns and reactivity.
Theoretical investigations into the bromination of the related benzothieno[3,2-b]furan system have suggested that the reaction proceeds via an addition-elimination mechanism rather than a direct electrophilic aromatic substitution. researchgate.net In this mechanism, the electrophile (e.g., Br+) first adds to the double bond of the heterocyclic ring, forming an unstable intermediate, which then eliminates a proton to restore aromaticity. A similar mechanistic pathway could be anticipated for reactions at the furan ring of this compound. Transition state analysis would be crucial to confirm the energy barriers associated with such a pathway and to identify the rate-determining step.
Modeling of Photophysical Properties and Excited State Dynamics
The photophysical behavior of molecules, including their absorption and emission of light, can be effectively modeled using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict UV-visible absorption spectra, fluorescence energies, and the nature of the electronic transitions involved (e.g., π→π* or intramolecular charge transfer).
Studies on related 2,3-disubstituted benzofuran derivatives have shown that TD-DFT calculations can accurately explain their spectral behavior. researchgate.net The main absorption bands are often described by a HOMO-LUMO excitation. For this compound, TD-DFT could be used to predict its absorption and emission wavelengths and to understand how the bromine substituent and the extended naphthyl ring system influence its photophysical properties, such as quantum yield and excited-state lifetime. The heavy bromine atom might also promote intersystem crossing, potentially leading to phosphorescence.
Structure-Reactivity and Structure-Property Relationship Studies through Computational Approaches
Computational studies are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating various molecular descriptors (electronic, steric, and thermodynamic) for a series of related compounds, it is possible to build models that correlate these descriptors with observed biological activity or physical properties.
For instance, in the development of inhibitors for the IKKbeta enzyme, structure-activity relationship studies were conducted on a series of benzothieno[3,2-b]furan derivatives. nih.gov These studies, supported by molecular modeling and X-ray crystallography, revealed how different substituents on the core structure influenced inhibitory potency and metabolic stability. A similar computational approach could be applied to this compound and its derivatives to guide the design of new molecules with tailored electronic, photophysical, or biological properties. By systematically modifying the structure in silico and calculating the resulting properties, researchers can prioritize synthetic targets and accelerate the discovery process.
Advanced Derivatization and Functionalization Strategies Utilizing 3 Bromonaphtho 2,3 B Benzofuran
Synthesis of Complex Organic Molecules from 3-Bromonaphtho[2,3-b]benzofuran as a Building Block
The presence of a bromine atom on the naphthobenzofuran (B12659138) skeleton makes this compound an ideal substrate for a variety of cross-coupling reactions. These transformations are foundational for constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the C3 position.
Functionalization via Cross-Coupling at the Bromine Position
The carbon-bromine bond in this compound is a key site for functionalization using modern palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for introducing a wide array of substituents, thereby tuning the electronic and steric properties of the core structure.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. nih.govnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com By employing this strategy, various aryl or heteroaryl groups can be appended to the naphthobenzofuran core, creating extended π-conjugated systems. nih.gov
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the method of choice. It involves the coupling of a terminal alkyne with the aryl bromide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of linear, rigid structures and precursors for more complex cyclic compounds and functional materials. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry and materials science. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine (primary or secondary) with the aryl bromide. organic-chemistry.org This allows for the synthesis of a wide range of arylamine derivatives from the this compound scaffold. wikipedia.orgresearchgate.net
Table 1: Key Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Product Type | General Transformation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Biaryl/Heterobiaryl | Ar-Br + R-B(OH)₂ → Ar-R |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Ar-Br + H-C≡C-R → Ar-C≡C-R |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Amine | Ar-Br + R₂NH → Ar-NR₂ |
Note: In the table, "Ar" represents the Naphtho[2,3-b]benzofuran-3-yl group.
Incorporation into Larger Polycyclic Aromatic Systems
The functionalization strategies at the bromine position are pivotal for constructing larger polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics. researchgate.net These larger systems are of significant interest for their applications in organic electronics and materials science.
One powerful approach is the palladium-catalyzed [3+3] annulation, where a di-bromo aromatic compound can be coupled with a di-boronic ester of another aromatic system to build larger fused rings. rsc.org By analogy, a derivative of this compound could be further elaborated into a di-boronic ester and subsequently used in such annulation reactions to create novel, extended PAHs.
Furthermore, Suzuki coupling with arylboronic acids that already contain extensive aromatic systems (e.g., pyrene (B120774) or perylene (B46583) boronic acids) provides a direct route to large, well-defined PAHs with the naphthobenzofuran unit as a key component. rsc.org Another potential, though less direct, route for expansion involves the furan (B31954) moiety of the core itself. The furan ring can act as a diene in Diels-Alder reactions, allowing for the annulation of new six-membered rings and the construction of complex, three-dimensional polycyclic structures. rsc.orgresearchgate.netnsc.ru
C-H Functionalization of the Naphthobenzofuran Core for Diversification
Beyond reactions at the C-Br bond, direct C-H functionalization offers a complementary and highly efficient strategy for diversifying the naphthobenzofuran core. nih.gov This approach avoids the need for pre-functionalized substrates and allows for the formation of C-C or C-heteroatom bonds at positions that might be otherwise difficult to access.
For benzofuran (B130515) systems, palladium-catalyzed direct C-H arylation is a known transformation that often proceeds with high regioselectivity for the C-2 position. nsf.gov Applying this methodology to the naphthobenzofuran core would enable the introduction of various aryl groups directly onto the furan ring. This strategy is particularly powerful because it leaves the bromine atom at the C3 position untouched, available for subsequent orthogonal cross-coupling reactions. This two-pronged approach—C-H functionalization followed by C-Br coupling—allows for a highly controlled and modular synthesis of polysubstituted naphthobenzofurans.
Preparation of Diverse Functional Derivatives for Specific Research Applications
The derivatization strategies outlined above enable the synthesis of a wide range of functional derivatives of this compound, each tailored for specific research applications. chemspider.comnih.gov
For Organic Electronics: The incorporation of the naphthobenzofuran scaffold into larger, planar, π-conjugated systems via Suzuki or Sonogashira coupling can lead to new organic semiconductors. researchgate.net The electronic properties of these materials can be finely tuned by the choice of the coupled aromatic or alkynyl group, making them candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov
For Medicinal Chemistry: The introduction of nitrogen-containing functional groups via Buchwald-Hartwig amination can generate libraries of novel compounds for biological screening. wikipedia.org The benzofuran nucleus is a privileged scaffold in medicinal chemistry, and the ability to append various amine groups provides a pathway to new potential therapeutic agents. nih.gov
For Photophysical Studies: Attaching chromophoric or fluorophoric groups to the naphthobenzofuran core can yield new dyes and fluorescent probes. The extended aromatic system of the parent molecule suggests that its derivatives could possess interesting photophysical properties, which can be modulated through derivatization.
Table 2: Examples of Functional Derivatives and Their Research Applications
| Derivative Type | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Aryl-substituted Naphthobenzofurans | Suzuki-Miyaura Coupling | Organic Electronics, Materials Science |
| Alkynyl-substituted Naphthobenzofurans | Sonogashira Coupling | Functional Materials, Precursors for PAHs |
| Amino-substituted Naphthobenzofurans | Buchwald-Hartwig Amination | Medicinal Chemistry, Pharmaceutical Research |
| C-2 Arylated Naphthobenzofurans | Direct C-H Arylation | Advanced Materials, Complex Molecule Synthesis |
Research Applications in Materials Science Focused on Naphthobenzofuran Derivatives
Investigation of Naphthobenzofurans as Precursors for Organic Electronic Materials
Naphthobenzofurans are being actively investigated as precursors for a variety of organic electronic materials. Their fused aromatic ring system provides good chemical and thermal stability, which are crucial for the longevity of electronic devices. The bromine atom in 3-Bromonaphtho[2,3-b]benzofuran, for instance, provides a reactive handle for chemists to further functionalize the molecule through various cross-coupling reactions, allowing for the synthesis of a wide array of derivatives with customized properties. A closely related compound, naphtho[2,3-b]benzofuran-2-ylboronic acid, is a key intermediate in the synthesis of advanced optoelectronic compounds, highlighting the utility of the core structure in creating complex molecules for electronic applications. nbinno.com
One of the most promising applications of naphthobenzofuran (B12659138) derivatives is as hole transport materials (HTMs) in OLEDs. researchgate.net An efficient HTM must possess a suitable highest occupied molecular orbital (HOMO) energy level to facilitate the injection of holes from the anode and their transport to the emissive layer. Research on related dibenzofuran-based HTMs has shown that extending the π-conjugation of the molecular structure can lead to higher hole mobility. mdpi.com For instance, novel hole transport materials based on a triarylamine/naphtho[2,1-b]benzofuran structure have demonstrated high efficiencies in green electroluminescent devices. researchgate.net These findings suggest that derivatives of this compound, when appropriately functionalized with hole-transporting moieties like triarylamines, could exhibit excellent performance in OLEDs.
| Compound/Device Reference | Role | Key Finding |
| Naphtho[2,1-b]benzofuran-based HTMs researchgate.net | Hole Transport Layer in OLEDs | Devices showed high efficiencies, with the best performing device exhibiting a current efficiency of 41.68 cd/A and an external quantum efficiency of 12.04%. |
| Dibenzofuran-based HTMs mdpi.com | Hole Transport Materials | Extension of π-conjugation led to increased hole mobility, with values reaching up to 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. |
The charge transport properties of materials derived from naphthobenzofurans are a key area of investigation. The planar structure of the naphthobenzofuran core can facilitate intermolecular π-π stacking, which is beneficial for efficient charge transport. beilstein-journals.org Studies on dibenzofuran-based materials have demonstrated that the introduction of different functional groups can significantly influence hole mobility. mdpi.com For example, the incorporation of p-methoxyaniline-substituted dibenzofurans as π-bridges in hole transport materials has been shown to enhance hole transport ability. mdpi.com This principle can be applied to derivatives of this compound to tune their charge transport characteristics for optimal device performance.
Development of Novel Materials with Tailored Optical and Electronic Characteristics
The versatility of the naphthobenzofuran scaffold allows for the development of novel materials with precisely controlled optical and electronic properties. By strategically adding different substituents to the core structure, researchers can modify the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the band gap and the color of light emission in OLEDs. For example, connecting carbazole (B46965) and amine moieties to an anthracene[2,3-b]benzofuran framework has been shown to produce efficient and stable blue fluorescent emitters. researchgate.net This demonstrates the potential for creating a full spectrum of emitters by functionalizing the naphtho[2,3-b]benzofuran core.
Structure-Property Relationship Studies for Optoelectronic Performance Optimization
Understanding the relationship between the molecular structure of naphthobenzofuran derivatives and their optoelectronic properties is crucial for optimizing device performance. beilstein-journals.org Research on related phosphole-fused π-conjugated acenes has shown that the introduction of a phosphorus atom into a binaphthyl system creates a planar structure that influences its photophysical properties. beilstein-journals.org Similarly, for naphthobenzofuran-based materials, factors such as the degree of planarity, the nature and position of substituents, and the extent of π-conjugation all play a significant role in determining their efficiency and stability in optoelectronic devices. mdpi.combeilstein-journals.org Computational studies, such as density functional theory (DFT) calculations, are often employed to predict these properties and guide the design of new and improved materials. mdpi.com
Conclusion and Future Research Directions
Summary of Key Academic Findings on 3-Bromonaphtho[2,3-b]benzofuran Chemistry
Direct and extensive academic literature focusing specifically on the synthesis and reactivity of this compound is notably scarce. Research has more broadly concentrated on the parent benzo[b]naphtho[2,3-d]furan (B1265505) scaffold and its derivatives, or on the more accessible benzofuran (B130515) ring system. nih.govresearchgate.net The synthesis of the core naphtho[2,3-b]furan (B13665818) structure is often achieved through intramolecular cyclization of appropriately designed precursors or via annulation strategies using naphthol derivatives. researchgate.netmdpi.com For instance, methods for creating substituted benzofurans often involve the palladium-catalyzed annulation of 2-iodophenols with internal alkynes or the cyclization of o-alkynylphenols. researchgate.netnih.gov
While these general strategies provide a theoretical framework for accessing the naphthobenzofuran (B12659138) core, specific methodologies tailored to introduce a bromine atom at the 3-position of the naphtho[2,3-b]benzofuran system are not well-documented. The synthesis of related 3-halo-benzofuran aldehydes has been achieved through Vilsmeier-Haack-Arnold conditions on 3-oxo-2,3-dihydro-benzo[b]furan precursors, hinting at potential, though more complex, pathways. researchgate.net The functionalization of pre-formed benzofuran rings often targets the more nucleophilic C3-position, suggesting that a 3-bromo substituent would likely be incorporated as part of a strategic synthetic design rather than through direct bromination of the parent heterocycle. hw.ac.uk
Unexplored Reactivity Pathways and Mechanistic Insights
The bromine atom in this compound serves as a versatile synthetic handle, opening up a vast, yet largely unexplored, landscape of potential chemical transformations. The reactivity can be conceptually divided into reactions at the C-Br bond and reactions on the aromatic scaffold.
Reactivity at the C-Br Bond: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This offers a predictable and powerful way to introduce carbon-carbon and carbon-heteroatom bonds. Unexplored pathways for this specific molecule include:
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. mdpi.com
Sonogashira Coupling: Palladium-copper co-catalyzed reaction with terminal alkynes to synthesize 3-alkynylnaphthobenzofurans, which are valuable precursors for more complex structures.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to generate 3-aminonaphthobenzofurans, a motif of interest in medicinal chemistry.
Heck Coupling: Reaction with alkenes to append vinyl groups at the 3-position.
Reactivity of the Aromatic Core: The fused aromatic system is susceptible to electrophilic substitution, although the regioselectivity would be complex and influenced by the interplay of the fused rings and the bromo-substituent. Mechanistic studies would be needed to determine the preferred sites of substitution (e.g., nitration, acylation, halogenation) on the naphthyl portion of the molecule.
Future Prospects for this compound in Advanced Functional Materials and Synthetic Methodology Research
The true potential of this compound lies in its future applications as both a building block for functional materials and a tool in synthetic chemistry.
Advanced Functional Materials: The extended π-conjugated system of the naphthobenzofuran core is characteristic of organic semiconductors. nih.gov By leveraging the 3-bromo position as an anchor point for cross-coupling reactions, it is possible to design and synthesize a library of novel materials. Future research could focus on:
Organic Electronics: Synthesizing derivatives for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), drawing parallels to well-studied systems like benzothieno-benzothiophene (BTBT). nih.gov
Fluorescent Probes: Functionalizing the core with specific groups could lead to new fluorescent dyes and sensors for chemical or biological applications, exploiting the inherent fluorescence of many polycyclic aromatic hydrocarbons.
Synthetic Methodology Research: As a polyfunctional and underexplored building block, this compound is an ideal platform for developing and showcasing new synthetic methodologies. Its rigid, planar structure and multiple potential reaction sites make it a challenging and rewarding target for chemists aiming to push the boundaries of organic synthesis.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 3-Bromonaphtho[2,3-b]benzofuran, and what are the critical optimization parameters?
Methodological Answer: Synthesis typically involves bromination of the parent naphthobenzofuran system using brominating agents like N-bromosuccinimide (NBS) under radical-initiated conditions. Key parameters include maintaining low temperatures (0–5°C) to avoid polybromination and using solvents such as carbon tetrachloride (CCl₄) for optimal regioselectivity. Reaction progress should be monitored via thin-layer chromatography (TLC) to terminate at monobromination stages. Post-synthesis purification employs column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR in deuterated chloroform (CDCl₃) identifies aromatic proton coupling patterns (e.g., doublets for C3 bromine substitution). X-ray crystallography is recommended for absolute stereochemical confirmation. Purity is validated via HPLC using a C18 column with acetonitrile/water mobile phases, detecting UV absorption at λ ≈ 280 nm .
Q. What solvent systems effectively dissolve this compound for solution-phase reactions?
Methodological Answer: The compound exhibits moderate solubility in chlorinated solvents (e.g., dichloromethane, 15 mg/mL at 25°C) and dimethylformamide (DMF, 22 mg/mL). For cross-coupling reactions, sonication in tetrahydrofuran (THF) at 40°C enhances dissolution. Poor solubility in alcohols (<2 mg/mL) necessitates solvent screening via turbidimetry prior to large-scale reactions .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties of naphthobenzofuran systems in optoelectronic applications?
Methodological Answer: Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap by 0.3–0.5 eV compared to non-halogenated analogs, as confirmed by cyclic voltammetry and density functional theory (DFT) calculations. This enhances electron injection efficiency in OLEDs. Pairing with hole-transport layers like 4,4′,4′′-tris(N-carbazolyl)triphenylamine (TCTA) balances charge mobility. Device performance should be tested using electroluminescence spectra and current density-voltage (J-V) curves .
Q. What strategies mitigate competing C3 vs C2 bromination in naphtho[2,3-b]benzofuran during electrophilic substitution?
Methodological Answer: Computational modeling (e.g., DFT at B3LYP/6-311+G**) predicts activation barriers for bromination sites. Experimentally, introducing directing groups (e.g., methoxy at C5) or using low-temperature kinetic control (-20°C) favors C3 selectivity. In-situ IR spectroscopy monitors intermediate stabilization to optimize reaction quenching .
Q. How can cross-coupling reactions be optimized to functionalize this compound while minimizing dehalogenation?
Methodological Answer: Suzuki-Miyaura couplings require Pd-XPhos catalysts (0.5 mol%) with K₃PO₄ base in toluene/water biphasic systems at 80°C. Adding tetrabutylammonium bromide (10 mol%) suppresses β-hydride elimination. Reaction progress is tracked via GC-MS to terminate at <5% debrominated byproduct formation. Post-coupling purification uses flash chromatography with hexane/dichloromethane .
Q. What computational methods predict the reactivity of this compound in electrophilic aromatic substitution?
Methodological Answer: Molecular electrostatic potential (MEP) maps generated via Gaussian 16 at the B3LYP/6-31G* level identify electrophilic attack sites. Fukui indices (ƒ⁻) quantify nucleophilicity, with higher values at C3 indicating preferential substitution. Transition state modeling (IRC analysis) validates reaction pathways .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
